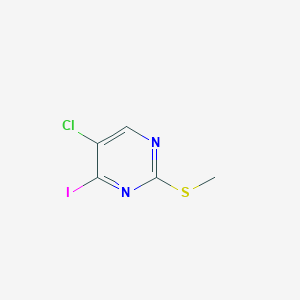

5-Chloro-4-iodo-2-(methylthio)pyrimidine

Overview

Description

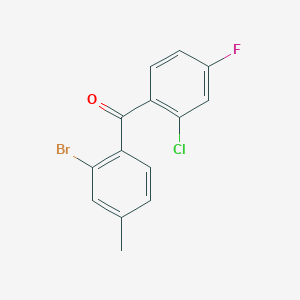

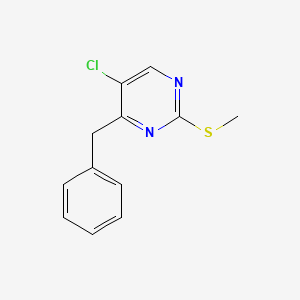

5-Chloro-4-iodo-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H4ClIN2S. It has a molecular weight of 286.52 . This compound is part of the pyrimidine family, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 5th position, an iodine atom at the 4th position, and a methylthio group at the 2nd position .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 344.6±22.0 °C at 760 mmHg, and a flash point of 162.2±22.3 °C .Scientific Research Applications

5CI2MTP has a wide range of applications in scientific research. It has been used to study the effects of radiation on cells, as well as the effects of chemotherapy drugs on cancer cells. Additionally, 5CI2MTP has been used to study drug delivery systems and the mechanisms of action of various drugs. It has also been used to study the effects of immunosuppressive agents on the immune system.

Mechanism of Action

Target of Action

It is suggested that the compound may bind to ribonucleic acid (rna) and inhibit protein synthesis .

Mode of Action

The mode of action of 5-Chloro-4-iodo-2-(methylthio)pyrimidine involves its interaction with RNA, leading to the inhibition of protein synthesis

Biochemical Pathways

Given its potential role in inhibiting protein synthesis, it can be inferred that it may impact pathways involving protein production and function .

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (3446±220 °C at 760 mmHg), and molecular weight (28652) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Given its potential role in inhibiting protein synthesis, it can be inferred that it may lead to changes in cellular function and potentially impact cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature, as suggested by its boiling point . Additionally, safety data suggests that it may cause severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .

Advantages and Limitations for Lab Experiments

The main advantage of using 5CI2MTP in lab experiments is its versatility. It can be used to study a wide range of topics, from drug delivery systems to the effects of radiation on cells. Additionally, it is relatively easy to synthesize, making it a convenient choice for researchers. The main limitation of 5CI2MTP is its toxicity. It has been shown to be cytotoxic and immunosuppressive, so it should be used with caution in lab experiments.

Future Directions

There are a number of potential future directions for 5CI2MTP research. One potential direction is to further explore its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of 5CI2MTP. Another potential direction is to explore the effects of 5CI2MTP on drug delivery systems, as well as to explore its potential as an adjuvant to enhance the efficacy of existing drugs. Finally, further research could be done to explore the potential of 5CI2MTP as a diagnostic tool.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name |

5-chloro-4-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSAGHFASJLOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)